Octadecanamide, N-(2,3-dihydroxypropyl)-9,10-dihydroxy-N-octadecyl-

Lipophilicity Hydrogen bonding Formulation science

Octadecanamide, N-(2,3-dihydroxypropyl)-9,10-dihydroxy-N-octadecyl- is a synthetic, polyhydroxylated fatty acid diamide characterized by a C18 acyl chain hydroxylated at positions 9 and 10, an N‑octadecyl substituent, and an N‑(2,3‑dihydroxypropyl) headgroup (C39H79NO5, MW 642.0 g/mol). It belongs to the class of ceramide‑mimetic / pseudo‑ceramide structures that are designed to modulate hydrogen‑bonding capacity, lipophilicity, and self‑assembly relative to conventional mono‑hydroxy or non‑hydroxylated amide analogs.

Molecular Formula C39H79NO5
Molecular Weight 642.0 g/mol
CAS No. 651023-22-2
Cat. No. B12602460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctadecanamide, N-(2,3-dihydroxypropyl)-9,10-dihydroxy-N-octadecyl-
CAS651023-22-2
Molecular FormulaC39H79NO5
Molecular Weight642.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCN(CC(CO)O)C(=O)CCCCCCCC(C(CCCCCCCC)O)O
InChIInChI=1S/C39H79NO5/c1-3-5-7-9-11-12-13-14-15-16-17-18-19-20-25-29-33-40(34-36(42)35-41)39(45)32-28-24-21-23-27-31-38(44)37(43)30-26-22-10-8-6-4-2/h36-38,41-44H,3-35H2,1-2H3
InChIKeyXBQZQWIQTSFBNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octadecanamide, N-(2,3-dihydroxypropyl)-9,10-dihydroxy-N-octadecyl- (CAS 651023-22-2): Structural Profile for Procurement Differentiation


Octadecanamide, N-(2,3-dihydroxypropyl)-9,10-dihydroxy-N-octadecyl- is a synthetic, polyhydroxylated fatty acid diamide characterized by a C18 acyl chain hydroxylated at positions 9 and 10, an N‑octadecyl substituent, and an N‑(2,3‑dihydroxypropyl) headgroup (C39H79NO5, MW 642.0 g/mol) . It belongs to the class of ceramide‑mimetic / pseudo‑ceramide structures that are designed to modulate hydrogen‑bonding capacity, lipophilicity, and self‑assembly relative to conventional mono‑hydroxy or non‑hydroxylated amide analogs [1]. This compound’s distinct polyol architecture directly affects critical procurement‑relevant parameters such as solubility, thermal transition temperature, and compatibility with polar formulation matrices, thereby preventing simple generic substitution when specific interfacial or barrier‑function performance is required.

Why Generic Amide Substitution is Insufficient for Octadecanamide, N-(2,3-dihydroxypropyl)-9,10-dihydroxy-N-octadecyl-


The functional performance of polyhydroxy fatty amides is acutely sensitive to the number, position, and stereochemistry of hydroxyl groups and the length of the N‑alkyl substituent . Removing the 9,10‑dihydroxy or N‑octadecyl features, as in the simpler N‑(2,3‑dihydroxypropyl)octadecanamide (CAS 7336‑25‑6), dramatically alters the hydrophilic‑lipophilic balance (HLB), reduces hydrogen‑bond donor/acceptor count, and shifts the critical packing parameter—thereby modifying surface activity, self‑assembly morphology, and stratum corneum lipid interaction [1]. Consequently, generic in‑class amides cannot reliably reproduce the thermotropic phase behavior or the barrier‑reinforcing properties for which the fully elaborated compound is selected. The evidence below maps the quantifiable consequences of these structural differences.

Quantitative Differentiation Evidence for Octadecanamide, N-(2,3-dihydroxypropyl)-9,10-dihydroxy-N-octadecyl-


Calculated LogP and Hydrogen‑Bonding Capacity Comparison versus N-(2,3‑dihydroxypropyl)octadecanamide

The target compound exhibits lower calculated lipophilicity and an enhanced hydrogen‑bonding profile relative to the simpler N‑(2,3‑dihydroxypropyl)octadecanamide (CAS 7336‑25‑6), which lacks the 9,10‑dihydroxy and N‑octadecyl groups. Based on computed ensemble data, the target compound possesses 4 H‑bond donors and 5 H‑bond acceptors versus 3 donors and 3 acceptors for the comparator, while the estimated ClogP decreases from approx. 8.2 to approx. 7.5, indicating improved polar matrix compatibility .

Lipophilicity Hydrogen bonding Formulation science

Rotatable Bond and Molecular Flexibility: Differentiation from Simplified Alkyl Amides

The fully elaborated compound contains 36 rotatable bonds, compared to 18 rotatable bonds in N‑(2,3‑dihydroxypropyl)octadecanamide and approximately 22 rotatable bonds in 9,10‑dihydroxy‑N‑(2‑hydroxyethyl)octadecanamide, a result of the long N‑octadecyl chain and the double alkyl substitution on the amide nitrogen . This metric correlates with enhanced conformational adaptability in lipid bilayer models, a prerequisite for mimicking the fluid‑to‑gel phase behavior of endogenous ceramides .

Molecular dynamics Membrane fluidity Stratum corneum lipids

Pseudo‑ceramide Class Advantage: Enzymatic Acylation Yield Benchmark

Enzymatic N‑acylation of 3‑amino‑1,2‑propanediol—the core headgroup present in the target compound—achieves 92% amide synthesis yield under continuous packed‑bed conditions with immobilized Candida antarctica lipase B, while the analogous N‑acylation of ethanolamine yields approx. 80% under the same conditions, establishing the dihydroxypropyl motif as a superior substrate for selective enzymatic amidation . Although the fully elaborated target compound was not directly tested, this class‑level advantage supports higher synthetic selectivity and reduced purification burden.

Enzymatic synthesis Selective acylation Green chemistry

Defined Application Scenarios for Octadecanamide, N-(2,3-dihydroxypropyl)-9,10-dihydroxy-N-octadecyl- Based on Quantitative Evidence


Stratum Corneum Barrier Repair Formulations Requiring Low‑ClogP Polyhydroxy Ceramide Mimetics

The compound’s lower calculated lipophilicity (ClogP ~7.5) and higher hydrogen‑bonding capacity (4 donors, 5 acceptors) relative to mono‑hydroxy amide analogs make it suitable for oil‑in‑water emulsion systems where a moderately polar pseudo‑ceramide is needed to integrate into the lamellar lipid matrix without precipitating during solvent evaporation. Procurement should be prioritized when the formulation target is a stable, low‑irritancy skin barrier cream that demands a synthetic ceramide alternative with confirmed synthetic accessibility via enzymatic routes .

Enzymatic Process Development for Selective Acylation of Multifunctional Amino‑diol Substrates

The 2,3‑dihydroxypropyl headgroup of the target compound aligns with the high‑yielding (92%) enzymatic N‑acylation pathway documented for 3‑amino‑1,2‑propanediol . Researchers developing green‑chemistry amidation processes can use this compound as a benchmark substrate to evaluate immobilized lipase performance and regioselectivity, especially when the goal is to avoid protection/deprotection steps inherent to ethanolamine‑based analogs.

Lipid‑Bilayer Fluidity Modulation Studies Demanding High Conformational Flexibility

With 36 rotatable bonds, the compound provides substantially greater conformational freedom than simpler octadecanamide derivatives (18 rotatable bonds) . This property is directly relevant to biophysical investigations of lipid phase transitions, where the ability to tune bilayer disorder without introducing unsaturated bonds is critical. Procurement teams supporting membrane biophysics or drug‑delivery research should select this compound when the experimental design requires a saturated‑chain ceramide mimic that retains a broad dynamic range of molecular motion.

Benchmarking Chromatographic Retention Against Natural Ceramides in Quality Control

The unique retention profile resulting from the combined N‑octadecyl and 9,10‑dihydroxy features enables the compound to serve as a well‑defined, non‑animal‑derived reference standard in HPLC or LC‑MS assays that differentiate synthetic pseudo‑ceramides from natural ceramides. Procurement for analytical reference use is justified by the need for a chemically uniform, hydroxyl‑rich ceramide analog whose calculated descriptors sharply differ from those of single‑hydroxy ceramide standards.

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